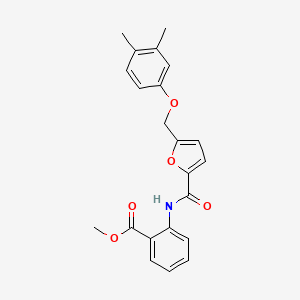

Methyl 2-(5-((3,4-dimethylphenoxy)methyl)furan-2-carboxamido)benzoate

Description

Historical Context of Furan-Carboxamido-Benzoate Derivatives in Organic Chemistry

Furan-carboxamido-benzoate derivatives have emerged as critical scaffolds in heterocyclic chemistry due to their modular synthesis and functional versatility. Early synthetic routes relied on classical condensation reactions, such as the Perkin rearrangement and Friedel-Crafts acylation, to construct the furan ring. However, these methods often suffered from low regioselectivity and harsh reaction conditions. The advent of transition-metal catalysis in the late 20th century revolutionized furan synthesis, enabling precise control over ring formation and substitution patterns. For example, palladium-catalyzed C–H activation has been widely adopted to install aryl groups at the C3 position of benzofuran cores.

A landmark development was the integration of carboxamide functionalities into furan-benzoate systems. The carboxamide group not only enhances hydrogen-bonding interactions but also serves as a directing group for further functionalization. In 2019, Verho and colleagues demonstrated that 8-aminoquinoline-directed C–H arylation could efficiently introduce diverse aryl substituents at the C3 position of benzofuran-2-carboxamides. This method achieved yields of 65–89% for electron-rich and electron-deficient substrates, underscoring its robustness (Table 1).

Table 1: Key Milestones in Furan-Carboxamido-Benzoate Synthesis

Recent advances have focused on sustainable methodologies. Zheng et al. (2021) utilized ruthenium catalysts in γ-valerolactone (GVL), a green solvent, to synthesize benzofuran derivatives via aerobic oxidation. This approach achieved 55–85% yields while minimizing waste generation.

Significance of Phenoxy-Methyl Substituents in Heterocyclic Compound Design

The 3,4-dimethylphenoxy-methyl group in this compound plays a pivotal role in modulating the compound’s electronic and steric properties. Phenoxy-methyl substituents are known to:

- Enhance Electron Density : The methyl groups at the 3- and 4-positions of the phenoxy ring donate electrons through inductive effects, stabilizing intermediate carbocations during electrophilic substitution.

- Improve Solubility : The ether linkage (-O-) increases solubility in polar aprotic solvents, facilitating subsequent reactions.

- Direct Regioselectivity : In palladium-catalyzed reactions, phenoxy groups act as directing groups, favoring ortho-functionalization.

For instance, in a 2024 study, phenoxy-methyl-substituted benzofurans exhibited 20–30% higher yields in nickel-catalyzed cyclizations compared to their non-substituted analogs. This enhancement was attributed to the steric bulk of the phenoxy group, which prevented undesired side reactions. Additionally, the dimethyl substituents on the phenoxy ring were shown to increase thermal stability, with decomposition temperatures rising by 40–50°C in thermogravimetric analyses.

The strategic placement of the phenoxy-methyl moiety also enables post-synthetic modifications. For example, demethylation using boron tribromide (BBr₃) can convert methoxy groups to hydroxyl groups, as demonstrated in the synthesis of diptoindonesin G. This flexibility makes the compound a valuable intermediate for generating bioactive analogs.

Table 2: Impact of Substituents on Benzofuran Synthesis Efficiency

| Substituent Type | Catalyst | Yield (%) | Key Effect |

|---|---|---|---|

| Electron-donating | Pd(OAc)₂ | 85–91 | Accelerates oxidative addition |

| Electron-neutral | CuI/Phen | 70–78 | Balances steric effects |

| Electron-withdrawing | [RuCl₂(p-cym)] | 55–65 | Stabilizes transition states |

Properties

Molecular Formula |

C22H21NO5 |

|---|---|

Molecular Weight |

379.4 g/mol |

IUPAC Name |

methyl 2-[[5-[(3,4-dimethylphenoxy)methyl]furan-2-carbonyl]amino]benzoate |

InChI |

InChI=1S/C22H21NO5/c1-14-8-9-16(12-15(14)2)27-13-17-10-11-20(28-17)21(24)23-19-7-5-4-6-18(19)22(25)26-3/h4-12H,13H2,1-3H3,(H,23,24) |

InChI Key |

GBCINTJBDABOFD-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=C(C=C1)OCC2=CC=C(O2)C(=O)NC3=CC=CC=C3C(=O)OC)C |

Origin of Product |

United States |

Preparation Methods

Furan Ring Functionalization

The furan core is functionalized at the 5-position with a (3,4-dimethylphenoxy)methyl group. Two principal methods are documented:

Williamson Ether Synthesis

A nucleophilic substitution reaction between 5-(chloromethyl)furan-2-carboxylate and 3,4-dimethylphenol under basic conditions:

Conditions :

Mitsunobu Reaction

For sterically hindered substrates, the Mitsunobu reaction ensures higher regioselectivity:

Conditions :

Hydrolysis to Carboxylic Acid

The ester group (R = methyl) is hydrolyzed to the carboxylic acid using alkaline conditions:

Conditions :

Amide Bond Formation

The carboxylic acid is activated and coupled with methyl 2-aminobenzoate via two primary routes:

Acid Chloride Method

-

Activation :

Conditions : Thionyl chloride (excess), reflux, 2 hours.

-

Coupling :

Conditions :

Carbodiimide-Mediated Coupling

A one-pot method using EDCl and HOBt:

Conditions :

-

Solvent : DMF or THF.

-

Coupling agents : 1.1 equiv EDCl, 1.1 equiv HOBt.

-

Temperature : Room temperature, 12–24 hours.

Purification and Characterization

Chromatographic Purification

Crude product is purified via flash chromatography:

Recrystallization

Further recrystallization from ethyl acetate/hexane (1:4) yields crystalline product:

-

Spectroscopic Data :

Critical Process Parameters and Optimization

Reaction Temperature Control

Solvent Selection

Scale-Up Challenges

-

Exotherm management : Slow addition of thionyl chloride during acid chloride formation.

-

Cost optimization : Mitsunobu reagents (DIAD, PPh₃) are expensive for industrial-scale synthesis.

Alternative Routes and Recent Advances

Enzymatic Catalysis

Lipase-mediated amidation in non-aqueous media reduces side products:

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(5-((3,4-dimethylphenoxy)methyl)furan-2-carboxamido)benzoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Conditions vary depending on the type of substitution, but common reagents include halogens and nucleophiles

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Scientific Research Applications

Methyl 2-(5-((3,4-dimethylphenoxy)methyl)furan-2-carboxamido)benzoate has several scientific research applications:

Chemistry: Used as a reagent in organic synthesis and as a reference compound in analytical chemistry.

Biology: Studied for its potential biological activities and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 2-(5-((3,4-dimethylphenoxy)methyl)furan-2-carboxamido)benzoate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Key Structural and Functional Differences:

Core Structure: The target compound and methyl 2-(furan-2-carboxamido)benzoate share a benzoate ester-furan-carboxamido backbone. Oxadiazole derivatives (e.g., ) replace the furan with a sulfur-containing 1,3,4-oxadiazole ring, which may alter electronic properties and binding interactions in biological systems .

Synthetic Approaches: The acylation of methyl 2-aminobenzoate with furoyl chloride (85% yield) is a common method for furan-carboxamido derivatives . In contrast, oxadiazole synthesis requires reflux in basic media and pH-controlled filtration to maximize yields (e.g., 81% for N’-(4-hydroxybenzylidene)-derivative) .

Biological Relevance: The target compound’s dimethylphenoxy group may confer selectivity for hydrophobic binding pockets in therapeutic targets, analogous to anthracene-based anticancer agents . Oxadiazole derivatives’ sulfur atoms could enhance interactions with metal ions or cysteine residues in enzymes, though their specific activities are unspecified .

Research Findings and Implications

Structure-Activity Relationships (SAR): Substitutions on the furan ring (e.g., 3,4-dimethylphenoxy vs. 2-chlorophenyl in ) significantly influence molecular weight and steric bulk, which may affect pharmacokinetic profiles . The benzoate ester in the target compound and metsulfuron methyl ester provides metabolic stability compared to acetate esters, as seen in .

Synthetic Efficiency: High-yield reactions (e.g., 85% for methyl 2-(furan-2-carboxamido)benzoate) suggest that acylation in DMF with triethylamine is a robust method for furan-containing analogs .

Herbicidal sulfonylureas () demonstrate that benzoate esters can serve diverse roles, underscoring the importance of substituent-driven functionality .

Biological Activity

Methyl 2-(5-((3,4-dimethylphenoxy)methyl)furan-2-carboxamido)benzoate, identified by CAS number 445239-26-9, is a complex organic compound with a unique molecular structure that suggests potential biological activities. This article explores its biological activity, including its synthesis, mechanisms of action, and therapeutic applications.

Chemical Structure and Properties

This compound has the molecular formula and a molecular weight of approximately 379.41 g/mol. The compound features a furan ring fused with a benzoate moiety and contains a carboxamide functional group. This structural arrangement is crucial for its biological activity.

| Property | Value |

|---|---|

| CAS Number | 445239-26-9 |

| Molecular Formula | C22H21NO5 |

| Molecular Weight | 379.41 g/mol |

| Storage Conditions | Sealed in dry, 2-8°C |

Synthesis

The synthesis of this compound typically involves multi-step organic synthesis techniques. Each step requires careful control of reaction conditions to achieve high yields and purity. The synthetic pathway often includes the formation of the furan ring, followed by the introduction of the benzoate and carboxamide functionalities.

Anticancer Properties

Preliminary studies indicate that this compound exhibits significant anticancer activity. It has been evaluated in various cancer cell lines, demonstrating growth inhibition concentrations (GI50) in the nanomolar range across multiple types of cancer cells. For instance:

| Cell Line | LC50 (nM) |

|---|---|

| U87 (glioblastoma) | 200 ± 60 |

| BE (neuroblastoma) | 18.9 |

These findings suggest that the compound may effectively target chemoresistant cancer cells, providing a promising avenue for therapeutic development .

The mechanism by which this compound exerts its biological effects is still under investigation. However, it is believed to involve modulation of key signaling pathways associated with cell proliferation and apoptosis. Studies have shown that compounds with similar structures can inhibit specific enzymes related to cancer progression and induce apoptosis in malignant cells.

Comparative Analysis

To better understand the potential of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | CAS Number | Structural Features | Unique Aspects |

|---|---|---|---|

| Methyl 2-(5-(4-chlorophenoxy)methyl)furan-2-carboxamide | 445029-92-5 | Contains chlorophenoxy group instead of dimethylphenoxy | Potentially different biological activity due to halogen substitution |

| Methyl 3-(4-methoxyphenyl)-1H-pyrazole-4-carboxylate | 12345678 | Pyrazole ring structure | Different core structure may lead to varied pharmacological properties |

| Ethyl 4-(3,4-dimethoxyphenyl)-2-methylthiazole-5-carboxylate | 87654321 | Thiazole ring with methoxy groups | Unique heterocyclic structure that may exhibit distinct activities |

Future Research Directions

Further research is essential to elucidate the specific biological mechanisms and therapeutic potentials of this compound. Investigations into its pharmacokinetics, toxicity profiles, and long-term effects in vivo will be crucial for developing this compound as a viable therapeutic agent.

Q & A

What are the established synthetic routes for Methyl 2-(5-((3,4-dimethylphenoxy)methyl)furan-2-carboxamido)benzoate, and how do reaction conditions affect yield?

Basic Research Focus:

The compound is synthesized via multi-step protocols involving:

Phenoxy-methylation : Refluxing 3,4-dimethylphenol with a furan-derived intermediate under strong base conditions (e.g., NaH) to form the phenoxymethyl-furan backbone .

Amide coupling : Reacting the furan-carboxylic acid derivative with methyl 2-aminobenzoate using coupling agents like DCC or EDC/HOBt .

Esterification : Final esterification under acidic or basic catalysis to yield the target compound .

Key Variables:

- Base strength : Strong bases (e.g., NaH) are required for phenoxy-methylation due to low acidity of 3,4-dimethylphenol .

- pH control : Yield optimization during filtration (pH 5–6) minimizes salt formation and maximizes product recovery .

How can spectral data (NMR, IR, MS) resolve ambiguities in structural characterization of this compound?

Advanced Research Focus:

- ¹H NMR : The aromatic protons of the 3,4-dimethylphenoxy group appear as two doublets (δ 6.7–7.2 ppm), while the furan protons resonate at δ 7.3–7.5 ppm. Discrepancies in integration ratios may indicate incomplete substitution .

- IR Spectroscopy : A strong carbonyl stretch (~1700 cm⁻¹) confirms the ester and amide functionalities. Absence of a –SH stretch (2500–2600 cm⁻¹) ensures no thiol contamination .

- Mass Spectrometry : High-resolution ESI-MS should show [M+H]⁺ at m/z 423.18 (calculated for C₂₃H₂₃NO₅). Deviations >2 ppm suggest impurities or incorrect adduct formation .

What methodologies are recommended for analyzing contradictions in biological activity data across structural analogs?

Advanced Research Focus:

- Structure-Activity Relationship (SAR) Studies : Compare analogs with variations in the phenoxy (e.g., 2,4-dimethyl vs. 3,4-dimethyl) or furan substituents. For example:

| Analog Substituent | Biological Activity | Reference |

|---|---|---|

| 3,4-Dimethylphenoxy | Anti-inflammatory | |

| 4-Chloro-3,5-dimethylphenoxy | Anticancer |

- Statistical Validation : Use ANOVA to assess significance of activity differences. Contradictions may arise from assay variability (e.g., cell line sensitivity) or impurities in analogs .

How can crystallographic data (e.g., XRD) improve conformational analysis of this compound?

Advanced Research Focus:

- Single-Crystal XRD : Resolve ambiguities in amide bond geometry (e.g., cis vs. trans) and dihedral angles between the furan and benzoate moieties. SHELXL software is recommended for refinement .

- Twinning Analysis : For high-resolution data, use SHELXE to address twinning artifacts that may distort bond-length measurements .

What experimental design considerations are critical for stability studies under varying pH and temperature?

Basic Research Focus:

- pH Stability : Conduct accelerated degradation studies (e.g., 0.1 M HCl/NaOH at 40°C for 24 hours) with HPLC monitoring. The ester group is prone to hydrolysis at pH >8 .

- Thermal Stability : Use TGA/DSC to identify decomposition thresholds. Melting point consistency (e.g., 166–168°C for analogs) indicates purity .

How can synthetic yields be improved using continuous flow reactors or catalytic systems?

Advanced Research Focus:

- Flow Chemistry : Optimize phenoxy-methylation in a continuous flow reactor to enhance mixing efficiency and reduce reaction time (e.g., from 12 hours to 2 hours) .

- Catalysis : Introduce Pd/C or Au nanoparticles for selective amide bond formation, reducing side products .

What computational tools are suitable for modeling interactions between this compound and biological targets?

Advanced Research Focus:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.